Potassium di-tert-butyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium di-tert-butyl phosphate (KDTP) is an organophosphate compound that is widely used in laboratory experiments. It is an important reagent in organic synthesis, and has a wide range of applications in scientific research. KDTP has a number of biochemical and physiological effects, which makes it a valuable tool for scientists.

Scientific Research Applications

Development and Synthesis in Chemical Processes

Potassium di-tert-butyl phosphate (DTBPP) plays a critical role in the development of efficient chemical synthesis processes. For instance, Zheng et al. (2014) described its use in preparing di-tert-butyl (chloromethyl) phosphate, a key compound in the formation of many phosphon-oxymethyl pro-drugs. They developed a two-step process starting from PCl3, leveraging H2O2/catalytic KI mediated oxidation to achieve high yield and purity of DTBPP (Zheng, Fox, Sugiyama, Fritz, & Eastgate, 2014).

Role in Inorganic Chemistry

In inorganic chemistry, DTBPP is utilized in the synthesis of metal phosphates and as a precursor for nano-sized ceramic phosphates. Verma and Murugavel (2022) reported the reaction of alkali metal acetates with DTBPP, leading to the clean formation of group 1 metal phosphates. These compounds are significant as they are rare examples of alkali metal alkyl phosphates without additional N-donor ligands, making them suitable as single-source precursors for various materials (Verma & Murugavel, 2022).

Applications in Sensor Technology

DTBPP finds applications in sensor technology as well. Singh et al. (2007) synthesized potassium hydrotris(N-tert-butyl-2-thioimidazolyl)borate and evaluated it as an ionophore for preparing a PVC membrane sensor for Zn(II) ions, indicating the versatility of DTBPP-related compounds in analytical chemistry (Singh, Mehtab, Singh, & Aggarwal, 2007).

Optical Properties and Photonic Applications

In the field of photonics, the optical properties of DTBPP derivatives are of interest. Antsygin et al. (2014) studied the terahertz optical properties of nonlinear potassium titanyl phosphate crystals, demonstrating their potential in various optical applications (Antsygin, Kaplun, Mamrashev, Nikolaev, & Potaturkin, 2014).

Environmental Studies and Material Science

DTBPP and its derivatives are also studied in environmental and material sciences. Hong, Win, and Pehkonen (1998) focused on the hydrolysis of terbufos, an organophosphorus pesticide, identifying major degradation products and discussing their environmental impact. This study contributes to understanding the behavior of DTBPP-related compounds in environmental contexts (Hong, Win, & Pehkonen, 1998).

Mechanism of Action

Target of Action

Potassium di-tert-butyl phosphate is primarily used as a catalyst in organic synthesis . It plays a crucial role in the preparation of N-phosphonooxymethyl prodrugs . These prodrugs are specifically designed to enhance the bioavailability of active pharmaceutical ingredients (APIs) by facilitating their conversion inside the body through biocatalytic processes or spontaneous mechanisms such as hydrolysis .

Mode of Action

The compound interacts with its targets by acting as a phosphorylating agent . This means it adds a phosphate group to the prodrugs, thereby modifying their chemical structure and enhancing their bioavailability .

Biochemical Pathways

Given its role as a catalyst in the preparation of n-phosphonooxymethyl prodrugs, it can be inferred that it likely influences the metabolic pathways associated with the metabolism and bioavailability of these prodrugs .

Pharmacokinetics

Its role in enhancing the bioavailability of apis suggests that it may influence the absorption and distribution of these compounds within the body .

Result of Action

The primary result of the action of this compound is the enhanced bioavailability of APIs in the body . By acting as a phosphorylating agent, it modifies the chemical structure of prodrugs, making them more readily absorbed and distributed within the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be a solid that is easily isolated from cold water . Storage at room temperature for several hours causes spontaneous autocatalytic decomposition into isobutylene and phosphoric acid . Therefore, the temperature and storage conditions can significantly impact the stability and efficacy of this compound .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Potassium di-tert-butyl phosphate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a ligand in Buchwald-Hartwig cross-coupling reactions, Heck reactions, Hiyama coupling, Negishi coupling, Sonogashira coupling, and Suzuki-Miyaura coupling . These interactions are crucial for the synthesis of complex organic molecules and pharmaceuticals. The compound’s ability to form stable complexes with metal ions makes it a valuable reagent in these reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it has been observed to impact cell signaling pathways, which can alter cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit certain phosphatases, thereby affecting the phosphorylation status of target proteins . This inhibition can result in changes in gene expression and cellular function. Furthermore, the compound’s ability to form complexes with metal ions can influence enzyme activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can undergo degradation when exposed to certain environmental factors. Long-term studies have indicated that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects may include alterations in cell growth, differentiation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and metabolic responses.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Potassium di-tert-butyl phosphate can be achieved through the reaction of tert-butyl alcohol with phosphorus pentoxide, followed by reaction with potassium hydroxide.", "Starting Materials": [ "tert-butyl alcohol", "phosphorus pentoxide", "potassium hydroxide" ], "Reaction": [ "Step 1: Mix tert-butyl alcohol and phosphorus pentoxide in a 1:1 molar ratio in a round-bottom flask.", "Step 2: Heat the mixture under reflux at 80-100°C for 6-8 hours.", "Step 3: Allow the mixture to cool to room temperature and add a solution of potassium hydroxide in water.", "Step 4: Stir the mixture for 1-2 hours at room temperature.", "Step 5: Filter the mixture and wash the solid with water.", "Step 6: Dry the solid under vacuum to obtain Potassium di-tert-butyl phosphate." ] } | |

| 33494-80-3 | |

Molecular Formula |

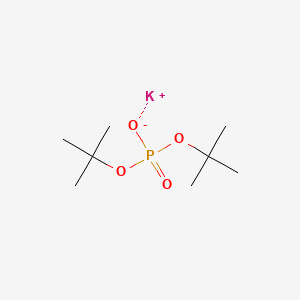

C8H19KO4P |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

potassium;ditert-butyl phosphate |

InChI |

InChI=1S/C8H19O4P.K/c1-7(2,3)11-13(9,10)12-8(4,5)6;/h1-6H3,(H,9,10); |

InChI Key |

SZCKQRFZBSIRLK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+] |

Canonical SMILES |

CC(C)(C)OP(=O)(O)OC(C)(C)C.[K] |

| 33494-80-3 | |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.